N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide
Description
Properties
IUPAC Name |
N'-[cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2/c1-10(2)20-15(22)4-3-5-16(23)21-14(9-19)12-7-6-11(17)8-13(12)18/h6-8,10,14H,3-5H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBLTBUNTHXLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCC(=O)NC(C#N)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
The compound shares structural motifs with impurities of Risperidone , a widely used antipsychotic drug. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Key Substituents | Functional Groups | Molecular Backbone | CAS No. |
|---|---|---|---|---|
| N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide | Cyano, 2,4-difluorophenyl, isopropyl | Amide, nitrile | Pentanediamide | Not available |
| Risperidone Impurity A (EP) | Hydroxyimino, 2,4-difluorophenyl, methyl | Oxime, piperidine | Pyrido-pyrimidinone | Not listed |
| Risperidone Impurity B (EP) | Hydroxyimino (Z-isomer), 2,4-difluorophenyl | Oxime, piperidine | Pyrido-pyrimidinone | 132961-05-8 |
Key Observations :
- Backbone: The target compound utilizes a pentanediamide backbone, whereas Risperidone impurities A and B feature a pyrido-pyrimidinone heterocyclic system linked to a piperidine ring.
- Functional Groups: The cyano group in the target compound replaces the hydroxyimino group in Risperidone impurities, altering electronic and steric properties.
Pharmacological and Physicochemical Implications
Metabolic Stability
- The cyano group in the target compound may enhance metabolic stability compared to the hydroxyimino group in Risperidone impurities, which is prone to oxidation or hydrolysis .
Binding Affinity
- The 2,4-difluorophenyl group is critical for hydrophobic interactions in receptor binding. However, the absence of a piperidine ring (as in Risperidone impurities) may reduce affinity for dopamine D₂ receptors, a key target in antipsychotics.
Q & A
Synthesis and Optimization
Basic: What are the key steps and intermediates in synthesizing N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide? Answer: The synthesis typically involves:
Condensation reactions to introduce the cyano-(2,4-difluorophenyl)methyl group.
Amide coupling (e.g., using carbodiimide reagents) to form the pentanediamide backbone.
N-alkylation with isopropyl groups under anhydrous conditions.
Key intermediates include the cyano-substituted difluorophenyl precursor and the activated pentanedioic acid derivative. Reaction optimization requires strict control of moisture, temperature (e.g., 0–5°C for sensitive steps), and catalysts like DMAP .
Advanced: How can Design of Experiments (DoE) improve yield and reproducibility in multi-step syntheses? Answer:
- Variables: Test solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., HOBt/DCC ratios), and reaction time.
- Response surface methodology identifies optimal conditions. For example, highlights that yields improve with slow addition of nucleophiles in polar aprotic solvents .
- In-line analytics (e.g., FTIR monitoring) reduce side reactions.
Structural Characterization
Basic: Which spectroscopic and crystallographic methods are critical for structural validation? Answer:
- NMR : H/C NMR to confirm substituent positions (e.g., difluorophenyl proton splitting patterns) .
- X-ray crystallography : Resolve stereochemistry using SHELXL (e.g., disorder modeling for flexible chains) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]).
Advanced: How can crystallographic disorder in the isopropyl group be resolved? Answer:
- Use SHELXL’s PART/SUMP instructions to model partial occupancy.
- Refine anisotropic displacement parameters with constraints to stabilize convergence .
- Validate against DFT-optimized geometries to confirm plausible conformers .
Computational Modeling
Basic: How can DFT calculations predict the compound’s reactivity? Answer:
- Electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., cyano group reactivity).
- Transition state analysis (e.g., for hydrolysis) using Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
Advanced: What solvation models best describe solvent effects on its stability? Answer:
- PCM (Polarizable Continuum Model) : Quantifies solvation-free energy in polar solvents like DMSO.
- Explicit solvent MD simulations : Reveal hydrogen-bonding interactions with water, critical for hydrolysis studies .
Bioactivity and Mechanism
Basic: What assays are suitable for initial bioactivity screening? Answer:
- Enzymatic inhibition assays : Target enzymes like kinases or proteases (IC determination).
- Cellular viability assays (e.g., MTT) to assess cytotoxicity.
- Receptor binding studies : Radioligand displacement for GPCRs or nuclear receptors .
Advanced: How to design SAR studies using structural analogs? Answer:
| Analog Modification | Impact on Activity |
|---|---|
| Fluorine substitution (2,4 vs. 3,5) | Alters lipophilicity and target binding |
| Isopropyl → cyclopropyl substitution | Enhances metabolic stability |
| Cyano → nitro group replacement | Reduces electrophilicity (lower toxicity) |
Analytical and Purity Profiling
Basic: Which chromatographic methods ensure purity? Answer:
- HPLC : C18 column with acetonitrile/water gradient (detection at 254 nm).
- LC-MS : Confirm molecular weight and detect trace impurities (<0.1%) .
Advanced: How to identify and quantify degradation products under stress conditions? Answer:
- Forced degradation studies : Expose to heat, light, and pH extremes.
- HRMS/MS fragmentation : Map degradation pathways (e.g., cyano hydrolysis to amide).
- NMR-based metabolomics : Track structural changes in accelerated stability tests .
Data Contradiction Resolution
Advanced: How to address discrepancies between computational predictions and experimental bioactivity? Answer:
Re-optimize DFT geometries with solvent corrections (e.g., SMD model).
Reassay under controlled conditions (e.g., exclude serum proteins that sequester compounds).
Validate binding modes via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
